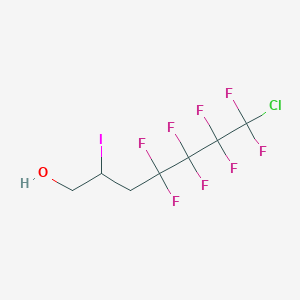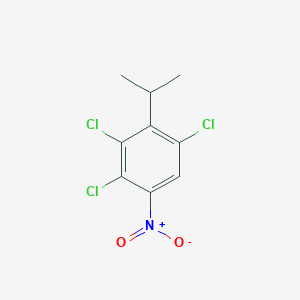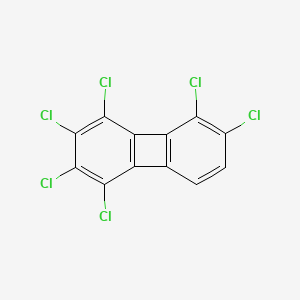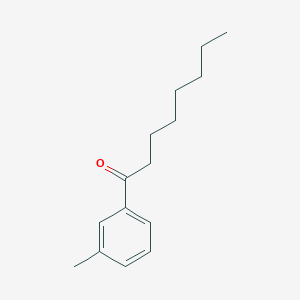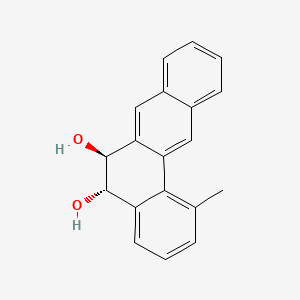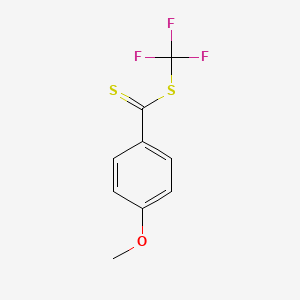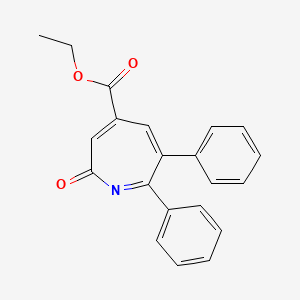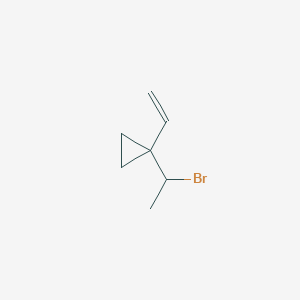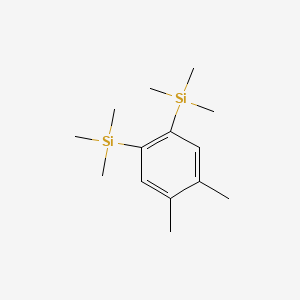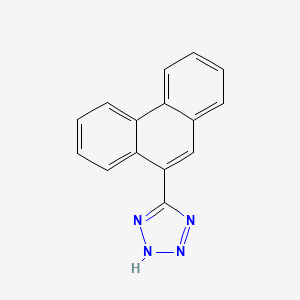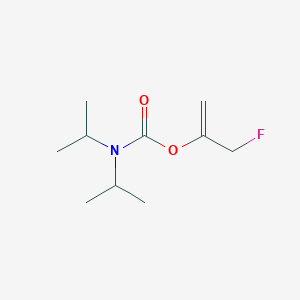
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is a chemical compound with a unique structure that includes a fluorinated allylic group and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate typically involves the reaction of 3-fluoroprop-1-en-2-ol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The fluorinated allylic group can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate
- 3-Fluoroprop-1-enylbenzene
- 3-Fluoroprop-1-yne
Comparison
Compared to similar compounds, 3-Fluoroprop-1-en-2-yl dipropan-2-ylcarbamate is unique due to its specific combination of a fluorinated allylic group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the carbamate group provides versatility in chemical modifications.
Propriétés
Numéro CAS |
110578-09-1 |
|---|---|
Formule moléculaire |
C10H18FNO2 |
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
3-fluoroprop-1-en-2-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H18FNO2/c1-7(2)12(8(3)4)10(13)14-9(5)6-11/h7-8H,5-6H2,1-4H3 |
Clé InChI |
ZCHNDCOTOWOUMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)OC(=C)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


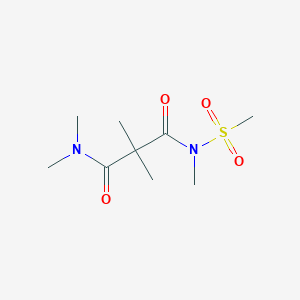
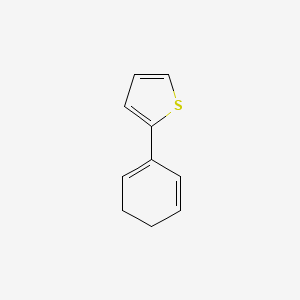
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
